

physical properties of 4-Bromo-2-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-2-nitroaniline

Cat. No.: B116644

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An In-depth Technical Guide on the Physical Properties of **4-Bromo-2-nitroaniline**

Introduction

4-Bromo-2-nitroaniline is a halogenated aromatic amine, appearing as a yellow to orange crystalline solid at room temperature.[1][2][3] With the chemical formula $C_6H_5BrN_2O_2$, this organic compound is a key intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[2][4][5] Its molecular structure, featuring a benzene ring substituted with a bromine atom, a nitro group, and an amino group, dictates its chemical reactivity and physical properties.[2] This guide provides a comprehensive overview of its core physical characteristics, experimental protocols for its characterization, and logical workflows for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

The fundamental physical and chemical properties of **4-Bromo-2-nitroaniline** are summarized below. These values are compiled from various sources, and ranges are provided where slight variations have been reported.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1][2][3][4][6]
Molecular Weight	217.02 g/mol	[1][7][6]
Appearance	Yellow to orange crystalline solid, powder, or crystals	[1][2][3][8]
Melting Point	109 - 115 °C	[1][3][7][8][9][10][11]
Boiling Point	308.7 °C at 760 mmHg (Predicted/Calculated)	[3][9][10][11]
Density	~1.812 g/cm ³ (Some estimates are ~1.79 g/cm ³)	[3][9][10]
Solubility	Sparingly soluble in water (0.39 g/L at 25 °C). Soluble in organic solvents like ethanol, acetone, Dimethylformamide (DMSO), Chloroform, and Methanol.	[2][4][10]
pKa	-1.05 ± 0.10 (Predicted)	[2]
Refractive Index	~1.669 (Estimate)	[3][10]
Flash Point	140.5 °C	[3][9]

Synthesis Pathways

The synthesis of **4-Bromo-2-nitroaniline** is primarily achieved through two main routes, starting from either aniline or 2-nitroaniline. The choice of precursor determines the sequence of electrophilic aromatic substitution reactions (bromination and nitration).[5]

Caption: Synthetic routes to **4-Bromo-2-nitroaniline**.

The first route involves protecting the highly activating amino group of aniline via acetylation.[5] This is followed by bromination and nitration, where the regioselectivity is controlled by the directing effects of the acetamido and bromo groups. The final step is the removal of the acetyl

protecting group.^[5] The second, more direct route starts with 2-nitroaniline and involves a selective monobromination at the para position relative to the amino group.^[5]

Experimental Protocols for Characterization

The confirmation of the synthesis and purity of **4-Bromo-2-nitroaniline** involves several standard analytical techniques.

Melting Point Determination

The melting point is a crucial indicator of purity. It is typically determined using a capillary melting point apparatus. A small, powdered sample of the recrystallized crystals is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.^[8] For **4-Bromo-2-nitroaniline**, this range is consistently reported between 109 °C and 115 °C.^{[7][8]}

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure.

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** This technique is used to identify the functional groups present in the molecule.^[5] A sample (often prepared as a KBr pellet) is exposed to infrared radiation, and the absorption is measured. For **4-Bromo-2-nitroaniline**, the spectrum would confirm the presence of the N-H bonds of the amine group (typically sharp peaks around 3400-3500 cm⁻¹) and the N-O bonds of the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).^[12]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.^{[12][13]} The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum reveal the electronic environment and connectivity of the protons on the aromatic ring. ¹³C NMR identifies the number of unique carbon environments.^{[14][13]}
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.^[12] In techniques like GC-MS or FAB-MS, the molecule is ionized, and the mass-to-charge ratio of

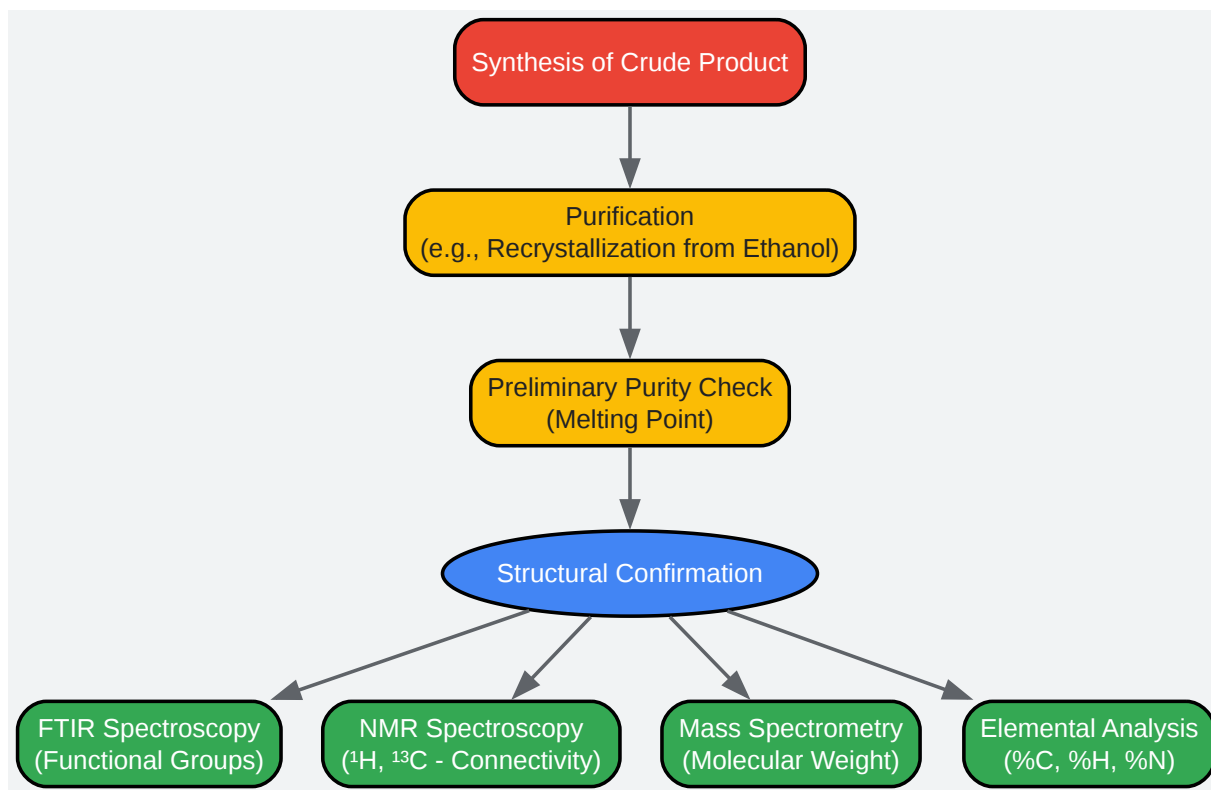
the resulting ions is measured.[14][12] The molecular ion peak for **4-Bromo-2-nitroaniline** would be expected at m/z 216 and 218, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).[14]

Crystal Growth and X-ray Diffraction

For applications in fields like nonlinear optics, single crystals are grown, often by slow evaporation from a solvent such as ethanol.[12] The precise three-dimensional arrangement of atoms and bond lengths within the crystal lattice can then be determined using Single Crystal X-ray Diffraction. This technique provides definitive structural confirmation.

Analytical Workflow

The logical flow from synthesis to full characterization of **4-Bromo-2-nitroaniline** follows a standard procedure in chemical research to ensure the compound's identity and purity.



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